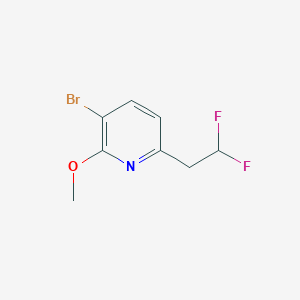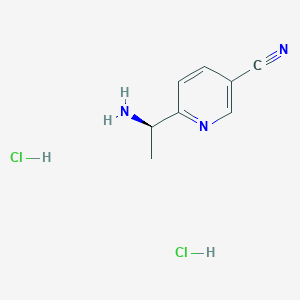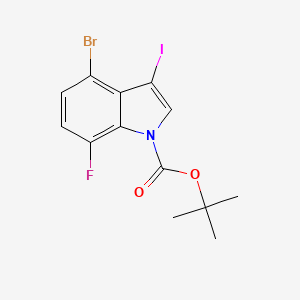
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique substitution pattern, which includes bromine, fluorine, and iodine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to introduce a formyl group.
Protection: Conversion of the formyl group to an N-Boc derivative.
Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.
Protection of Hydroxy Group: Protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Fluorine and Iodine: Introduction of fluorine and iodine atoms at the 7 and 3 positions, respectively, using appropriate halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the tert-butyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or N-iodosuccinimide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted indole derivatives.
Scientific Research Applications
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-1H-indole-1-carboxylate
- tert-Butyl 4-fluoro-1H-indole-1-carboxylate
- tert-Butyl 4-iodo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which includes bromine, fluorine, and iodine atoms. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C13H12BrFINO2 |
|---|---|
Molecular Weight |
440.05 g/mol |
IUPAC Name |
tert-butyl 4-bromo-7-fluoro-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-7(14)4-5-8(15)11(10)17/h4-6H,1-3H3 |
InChI Key |
KKUDVQXWAIDWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



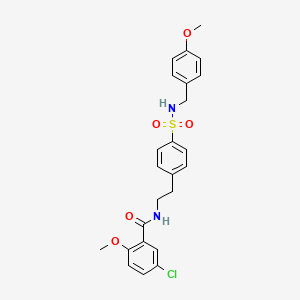
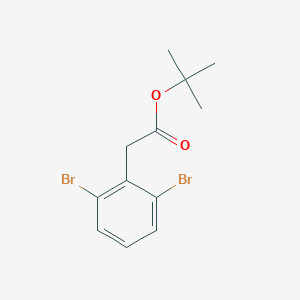
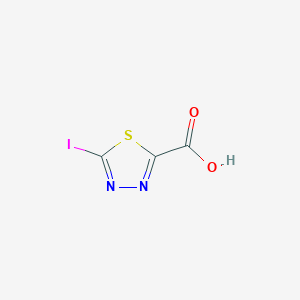
![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
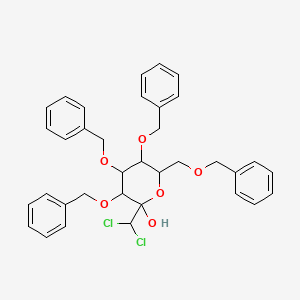

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)

